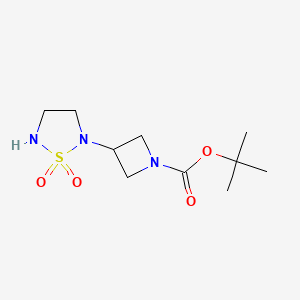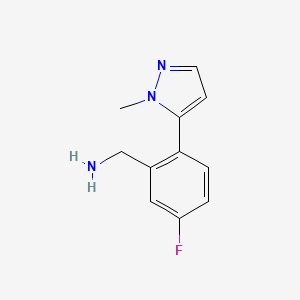
(5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine: is an organic compound that features a fluorine atom, a pyrazole ring, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Amine Group: The amine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyrazole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with anti-inflammatory, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Imidazole-containing compounds
Uniqueness
Compared to similar compounds, (5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is unique due to the presence of the methyl group on the pyrazole ring and the amine group on the phenyl ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
[5-fluoro-2-(2-methylpyrazol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)10-3-2-9(12)6-8(10)7-13/h2-6H,7,13H2,1H3 |
InChI Key |
XIEHBBIKFHLROE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


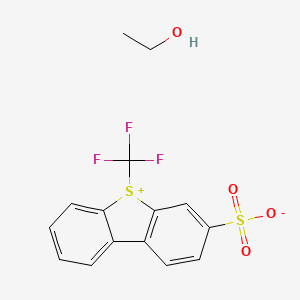
![2-((Imidazo[1,2-a]pyridin-2-ylmethoxy)methyl)benzo[d]thiazole](/img/structure/B14871517.png)
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
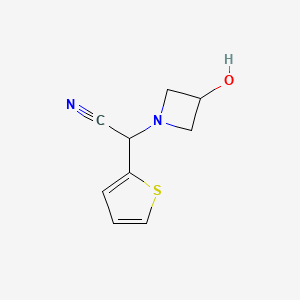
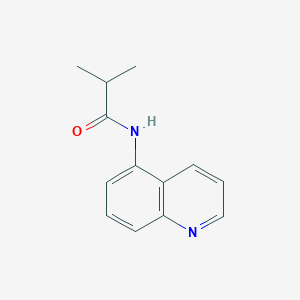

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B14871539.png)
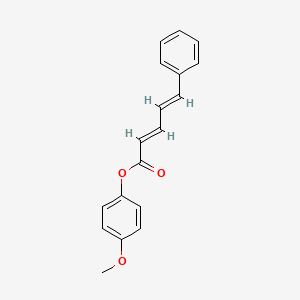
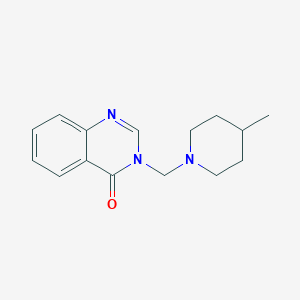
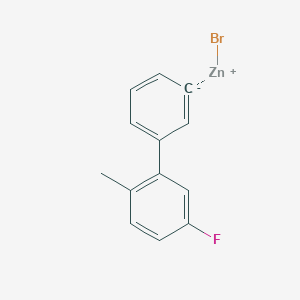
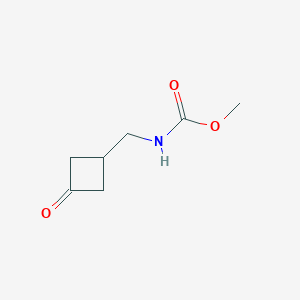
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(2,3,6-trichlorophenyl)methylidene]acetohydrazide](/img/structure/B14871567.png)

